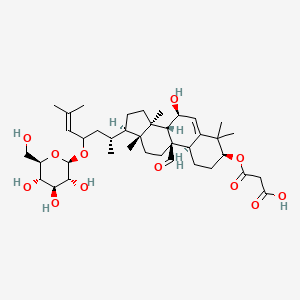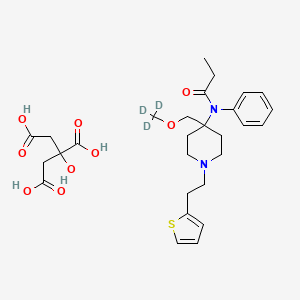
Sufentanil-d3 Citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sufentanil-d3 Citrate is a deuterated form of sufentanil, a synthetic opioid analgesic. It is used primarily in research settings to study the pharmacokinetics and metabolism of sufentanil. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that can be traced in biological systems without altering the compound’s pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sufentanil-d3 Citrate involves multiple steps, starting from N-benzyl piperidone. The process includes N-debenzylation using a mixture of palladium on carbon (Pd/C) and palladium hydroxide (Pd(OH)2) to yield free amines. The deuterium-labeled sufentanil and its metabolite desmethylsufentanil are synthesized through optimized processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized to obtain a stable form suitable for research applications .
Análisis De Reacciones Químicas
Types of Reactions
Sufentanil-d3 Citrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various metabolites of sufentanil, which are studied for their pharmacological properties and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Sufentanil-d3 Citrate is widely used in scientific research, particularly in the following fields:
Chemistry: Used to study the chemical properties and reactions of sufentanil.
Biology: Used to trace the metabolism and distribution of sufentanil in biological systems.
Medicine: Used to investigate the pharmacokinetics and pharmacodynamics of sufentanil, aiding in the development of new analgesic drugs.
Industry: Used in the production of deuterated compounds for research and development purposes
Mecanismo De Acción
Sufentanil-d3 Citrate exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the ascending pain pathways, alters pain perception, and increases the pain threshold. The compound also inhibits the release of catecholamines, which helps control the sympathetic response to surgical stress .
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl: A synthetic opioid analgesic similar to sufentanil but less potent.
Alfentanil: Another fentanyl analog with a shorter duration of action.
Remifentanil: Known for its rapid onset and short duration of action.
Uniqueness
Sufentanil-d3 Citrate is unique due to its high potency and selectivity for mu-opioid receptors. Its deuterated form allows for precise tracing in research studies without altering its pharmacological effects .
Propiedades
Fórmula molecular |
C28H38N2O9S |
|---|---|
Peso molecular |
581.7 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-phenyl-N-[1-(2-thiophen-2-ylethyl)-4-(trideuteriomethoxymethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C22H30N2O2S.C6H8O7/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,17H,3,11-16,18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i2D3; |
Clave InChI |
OJCZPLDERGDQRJ-MUTAZJQDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OCC1(CCN(CC1)CCC2=CC=CS2)N(C3=CC=CC=C3)C(=O)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



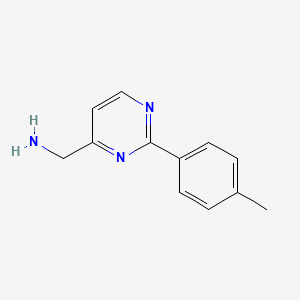
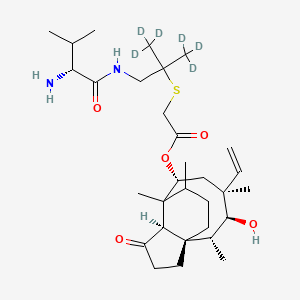
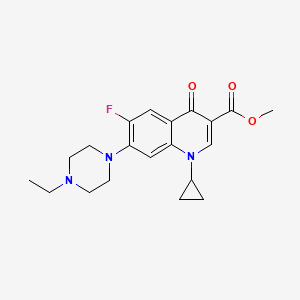
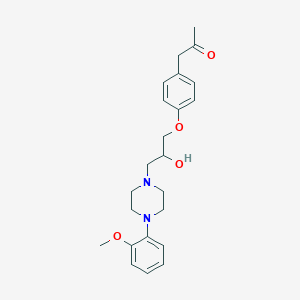
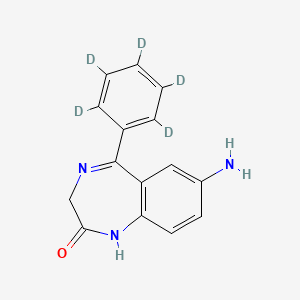
![n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)
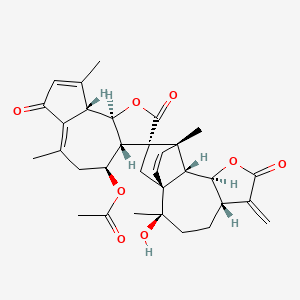
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)

![methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B15295224.png)
